molecular formula C19H17FN2O3 B2964611 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1209169-12-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2964611
CAS No.: 1209169-12-9
M. Wt: 340.354
InChI Key: SJZIOOFAWHEMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One of the notable applications of related compounds involves their use as novel antibacterial agents. For instance, oxazolidinone derivatives, which share a similar chemical scaffold, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both gram-positive and gram-negative bacteria. This class of compounds inhibits bacterial protein synthesis through a unique mechanism, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).

Neuroimaging Applications

The compound and its analogs have been utilized in the development of radiotracers for PET imaging, particularly targeting the translocator protein (18 kDa) (TSPO) in ischemic brain. Novel radiotracers with a fluorobenzene ring derived from this chemical family exhibited high binding affinities and improved in vivo stability, making them suitable for visualizing neuroinflammation in models of ischemic brain injury (Fujinaga et al., 2018).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, related in structural complexity, have shown potent antifungal and apoptotic effects against various Candida species. These compounds not only inhibit fungal growth but also induce apoptosis in fungal cells, presenting a dual-action mechanism that could be beneficial in developing new antifungal therapies (Çavușoğlu et al., 2018).

Anti-inflammatory Activity

Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant effects in this domain. This highlights the potential of these compounds in the development of new anti-inflammatory agents (Sunder et al., 2013).

Inhibitors of Mycobacterium Tuberculosis

Another significant application involves the design of benzoxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA, a key enzyme in the fatty acid synthesis pathway of the bacterium. These compounds have shown promising inhibitory activity against drug-sensitive and -resistant MTB strains, suggesting their potential as new therapeutics in the fight against tuberculosis (Pedgaonkar et al., 2014).

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-17(23)11-22-15-3-1-2-4-16(15)25-18(22)24/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIOOFAWHEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.